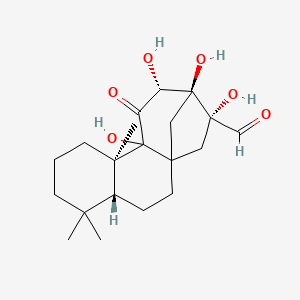
Chlorantene B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorantene B is a natural product found in Chloranthus serratus with data available.
Wissenschaftliche Forschungsanwendungen
Sesquiterpenoids and Phenylpropanoids Research
Chlorantene B, a sesquiterpenoid, was identified as a unique compound in the whole plants of Chloranthus serratus. It possesses a nitro group at C-1, distinguishing it from other sesquiterpenoids. This research contributes to the understanding of the complex chemical composition of Chloranthus serratus and its potential applications in pharmacology and chemistry (Yuan et al., 2008).
Enantiomers in Natural Products
A study on Chloranthus multistachys pei led to the discovery of new sesquiterpene enantiomers, including chlorantene variants. These findings highlight the diversity of sesquiterpenes in nature and their potential biological activities, although the specific compounds in this study did not show significant anti-inflammatory activity (Huang et al., 2021).
Chlorophyll and Photosynthesis
While not directly related to this compound, research on chlorophyll and its derivatives provides insights into the broader field of chlorinated natural compounds and their role in biological processes. Studies in this area explore the synthesis, function, and applications of chlorophyll in photosynthesis and photodynamic therapy, offering potential avenues for research on similar chlorinated compounds (Tanaka et al., 1998; Annunzio et al., 2019).
Eigenschaften
Molekularformel |
C15H19NO5 |
|---|---|
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
(4aR,5R,8R,8aR)-5-hydroxy-3,5,8a-trimethyl-8-nitro-6,7,8,9-tetrahydro-4aH-benzo[f][1]benzofuran-4-one |
InChI |
InChI=1S/C15H19NO5/c1-8-7-21-9-6-14(2)10(16(19)20)4-5-15(3,18)13(14)12(17)11(8)9/h7,10,13,18H,4-6H2,1-3H3/t10-,13-,14+,15-/m1/s1 |
InChI-Schlüssel |
YYUKCGXOQJSCQD-QPKOPYBWSA-N |
Isomerische SMILES |
CC1=COC2=C1C(=O)[C@H]3[C@](CC[C@H]([C@@]3(C2)C)[N+](=O)[O-])(C)O |
Kanonische SMILES |
CC1=COC2=C1C(=O)C3C(CCC(C3(C2)C)[N+](=O)[O-])(C)O |
Synonyme |
chlorantene B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



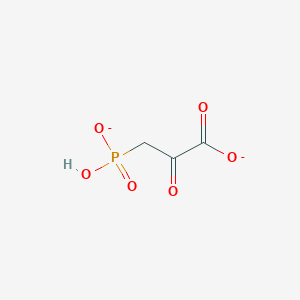
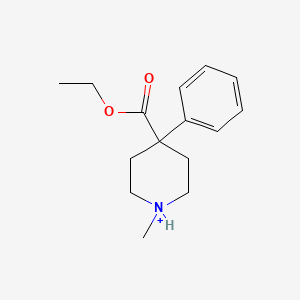
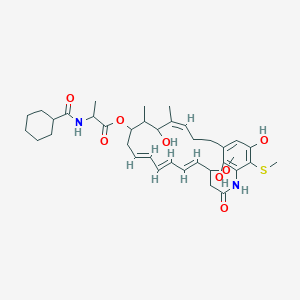
![chloroform;methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1263372.png)
![5-(5-(3-(1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole](/img/structure/B1263373.png)

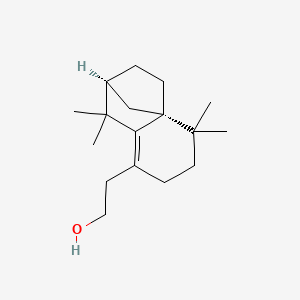
![1-[(9Z)-octadecenoyl]-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263377.png)
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B1263378.png)

